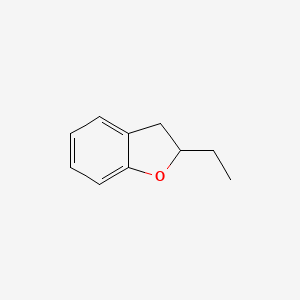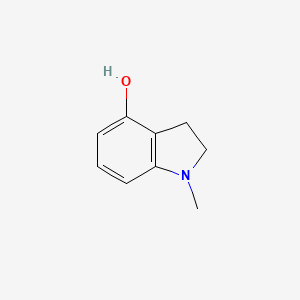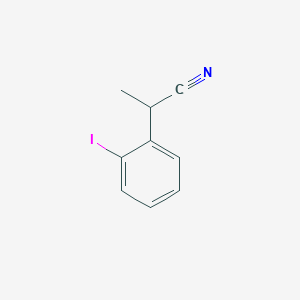![molecular formula C15H9ClN4O B8730311 9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104614-95-1](/img/structure/B8730311.png)
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential pharmacological properties, including its role as an antagonist at adenosine receptors . The structure of this compound features a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 9th position and a phenyl group at the 2nd position.
Méthodes De Préparation
The synthesis of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate to form 2-phenyl-4H-3,1-benzoxazin-4-one hydrazone. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield the desired triazoloquinazoline compound .
Analyse Des Réactions Chimiques
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazole and quinazoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased neurotransmitter release and modulation of cardiovascular and neurological functions .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazoloquinazolines and triazolopyrimidines, which share structural features and pharmacological properties. For example:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Triazolo[1,5-a]pyridine: Known for its applications in drug design and as a building block for light-emitting materials.
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one stands out due to its specific substitution pattern and its potent activity as an adenosine receptor antagonist, which distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
104614-95-1 |
|---|---|
Formule moléculaire |
C15H9ClN4O |
Poids moléculaire |
296.71 g/mol |
Nom IUPAC |
9-chloro-2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C15H9ClN4O/c16-10-6-7-12-11(8-10)14-18-13(9-4-2-1-3-5-9)19-20(14)15(21)17-12/h1-8H,(H,17,21) |
Clé InChI |
MAKPSBBZLHQMKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Ethylimidazo[1,2-a]pyridine](/img/structure/B8730289.png)






![Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)
